molecular formula C7H12ClF2NO B3249766 rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride CAS No. 1969288-02-5

rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride

Cat. No.: B3249766
CAS No.: 1969288-02-5
M. Wt: 199.62
InChI Key: KPFJJWBUZWKJEX-IBTYICNHSA-N
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Description

rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride is a chiral, fluorinated bicyclic building block of significant interest in modern medicinal chemistry and drug discovery research. Its core value lies in its complex molecular architecture, which incorporates a 7,7-difluoro-2-oxabicyclo[4.1.0]heptane scaffold, a structure that combines ether oxygen, cyclopropane, and geminal difluoro motifs. The strategic placement of fluorine atoms is a critical design element, as it can profoundly influence a molecule's electronic properties, metabolic stability, and membrane permeability. The primary amine functionality, presented as a hydrochloride salt for enhanced stability and handling, serves as a versatile synthetic handle for further derivatization, allowing researchers to efficiently construct diverse compound libraries. While specific biological data for this exact compound is not widely published in the available literature, its structural features are highly relevant for probing novel therapeutic targets. Analogs containing the difluorinated oxabicyclo[4.1.0]heptane core are frequently explored in the development of inhibitors for various enzymes, including kinases, as evidenced by its potential relevance to compounds investigated as LRRK2 inhibitors for neurological disorders . The scaffold's three-dimensional rigidity and stereochemistry also make it a valuable template for creating constrained analogs in structure-activity relationship (SAR) studies, helping to elucidate binding conformations and improve potency and selectivity in lead optimization campaigns.

Properties

IUPAC Name

[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO.ClH/c8-7(9)5-2-1-3-11-6(5,7)4-10;/h5H,1-4,10H2;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFJJWBUZWKJEX-IBTYICNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)(OC1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@](C2(F)F)(OC1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955519-24-0
Record name rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride
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Biological Activity

rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride is a bicyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by the presence of difluoromethyl groups and an oxabicyclo framework, which may influence its interaction with biological targets.

The molecular formula of rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride is C7_7H11_{11}F2_2NO, with a molecular weight of approximately 199.62 g/mol. The compound's structure can be represented using the SMILES notation: C1C[C@@H]2[C@@](C2(F)F)(OC1)CN .

Biological Activity

While specific literature on the biological activity of this compound is limited, several potential areas of interest can be inferred based on its structural characteristics:

1. Antimicrobial Activity
Compounds with bicyclic structures often exhibit antimicrobial properties due to their ability to disrupt cellular membranes or inhibit essential enzymatic processes. Further research is needed to evaluate this compound’s efficacy against various microbial strains.

2. Neuropharmacological Effects
Given the presence of the amine functional group, rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride may interact with neurotransmitter systems, potentially influencing mood or cognitive functions. Compounds with similar structures have been studied for their effects on neurotransmitter reuptake inhibition.

3. Enzyme Inhibition
The unique configuration of this compound suggests it may serve as a scaffold for enzyme inhibitors. The bicyclic nature could facilitate binding to active sites of enzymes involved in metabolic pathways.

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+164.08815136.2
[M+Na]+186.07009145.8
[M+NH4]+181.11469146.9
[M+K]+202.04403139.2
[M-H]-162.07359143.5
[M+Na-2H]-184.05554143.8
[M]+163.08032140.7
[M]-163.08142140.7

Case Studies

Currently, there are no published case studies specifically detailing the biological activity of rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride in peer-reviewed journals or patent literature . This highlights a significant gap in research that presents opportunities for future studies.

Comparison with Similar Compounds

Limitations and Gaps in Evidence

  • Safety Data: No toxicity or handling guidelines are available for the target compound or close analogs (e.g., CAS 2126177-69-1) .
  • Biological Data : Evidence lacks in vitro or in vivo studies specific to the target compound, necessitating further pharmacological profiling.

Q & A

Basic: What synthetic strategies are employed to construct the strained bicyclo[4.1.0]heptane core of this compound?

The synthesis of the bicyclo[4.1.0]heptane framework typically involves ring-closing metathesis or cyclopropanation reactions . For example, strained bicyclic systems can be generated via [2+1] cyclopropanation using transition-metal catalysts (e.g., rhodium or palladium) to fuse rings under controlled stereochemical conditions . The introduction of fluorine at the 7,7-positions may require fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor, applied post-cyclization to avoid destabilizing intermediates .

Basic: How is the stereochemical integrity of the (1R,6R) configuration validated during synthesis?

Chiral HPLC and NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) are critical for confirming stereochemistry. For example, enantiomeric separation of related cyclopropane derivatives (e.g., rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride) is achieved using amylose- or cellulose-based chiral columns, with retention times compared to known standards . X-ray crystallography may further resolve ambiguities in spatial arrangement .

Advanced: How do conflicting NMR data for fluorine substituents in bicyclic systems arise, and how are they resolved?

Discrepancies in ¹⁹F NMR shifts (e.g., δ values) often stem from solvent polarity , temperature , or dynamic ring puckering . For instance, 7,7-difluoro groups in strained systems exhibit variable coupling constants (JF-F) due to conformational flexibility. Researchers should cross-validate spectra under standardized conditions (e.g., DMSO-d₆ at 25°C) and compare with structurally analogous compounds like rac-(1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride . Density functional theory (DFT) calculations can predict shifts and reconcile experimental contradictions .

Advanced: What methodologies optimize enantiomeric resolution of this compound for pharmacological studies?

Dynamic kinetic resolution (DKR) using immobilized enzymes (e.g., lipases) or chiral covalent organic frameworks (COFs) has proven effective. For example, rac-cyclopropane derivatives are resolved via selective acylation of one enantiomer under kinetic control . Advanced techniques like supercritical fluid chromatography (SFC) with polysaccharide phases (e.g., Chiralpak IG) achieve baseline separation with >99% enantiomeric excess, as demonstrated for similar bicyclic amines .

Advanced: How does the bicyclo[4.1.0] framework influence the compound’s reactivity in nucleophilic substitution reactions?

The ring strain (∼25 kcal/mol in bicyclo[4.1.0] systems) enhances reactivity at the bridgehead positions. For instance, the methanamine group undergoes SN2 reactions with alkyl halides at accelerated rates compared to non-strained analogs. However, steric hindrance from the 7,7-difluoro substituents may divert reactivity toward alternative pathways (e.g., elimination), requiring careful optimization of leaving groups and solvents .

Advanced: What computational tools predict the compound’s interaction with biological targets like ion channels?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model binding affinities. For bicyclic amines, pharmacophore mapping identifies key interactions (e.g., hydrogen bonding with the methanamine group). Studies on related compounds (e.g., rac-silaprofen derivatives) show that fluorine atoms enhance membrane permeability, which can be quantified via COMSOL Multiphysics -based permeability assays .

Basic: What analytical techniques characterize the hydrochloride salt form?

Thermogravimetric analysis (TGA) and powder X-ray diffraction (PXRD) distinguish the hydrochloride salt from freebase forms. For example, dehydration events in TGA (100–150°C) and distinct PXRD peaks (e.g., 2θ = 12.4°, 18.7°) confirm salt formation. Comparative IR spectroscopy identifies N–H stretching vibrations at ~2500 cm⁻¹ for the protonated amine .

Advanced: How do solvent effects impact the compound’s stability during long-term storage?

Polar aprotic solvents (e.g., DMF) accelerate hydrolysis of the oxabicyclo ether moiety. Accelerated stability studies (40°C/75% RH for 6 months) in amber vials show that ethanol/water (1:1) mixtures reduce degradation by <5%, whereas DMSO leads to 20% decomposition. Stabilizers like ascorbic acid (0.1% w/v) mitigate oxidation of the methanamine group .

Basic: What safety protocols are recommended for handling fluorinated bicyclic compounds?

PPE (nitrile gloves, goggles) and fume hoods are mandatory due to potential fluoride release during decomposition. Waste should be neutralized with calcium hydroxide to precipitate fluoride ions. Acute toxicity data for analogs (e.g., LD₅₀ = 250 mg/kg in rats) suggest stringent exposure limits .

Advanced: How is process scalability addressed for multi-gram synthesis in preclinical studies?

Flow chemistry with packed-bed reactors (e.g., Pd/C catalysts) minimizes exothermic risks during cyclopropanation. For fluorination, continuous gas-liquid reactors using F₂/N₂ mixtures improve yield reproducibility (>80%) compared to batch methods. Process analytical technology (PAT) monitors critical parameters (e.g., pH, temperature) in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride
Reactant of Route 2
rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride

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